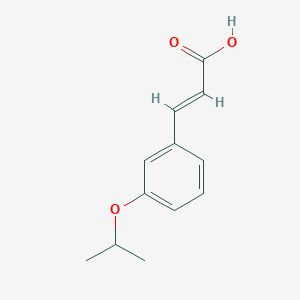
(E)-3-(3-isopropoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(3-isopropoxyphenyl)acrylic acid” is a chemical compound with the empirical formula C12H14O3 . It has a molecular weight of 206.24 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isO=C(O)/C=C/C1=CC(OC(C)C)=CC=C1 . The InChI string is 1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“(E)-3-(3-isopropoxyphenyl)acrylic acid” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Separation of Isomers : Research on related molecules, such as the synthesis and separation of E and Z isomers of acrylic acid derivatives, highlights the importance of structural analysis and the potential for various applications based on the isomeric forms. The separation of these isomers was achieved through careful pH control, and their structures were confirmed using X-ray crystallography, indicating the precision required in synthesizing and characterizing similar compounds (Chenna et al., 2008).
Chemical Properties and Applications
- Polymerization and Material Science : The copolymerization of ethylene with acrylic acid derivatives, as demonstrated by Dai and Chen (2018), suggests potential applications in creating materials with specific properties, such as improved mechanical strength or specialized chemical functionalities. These materials could have broad applications, ranging from industrial to biomedical fields (Dai & Chen, 2018).
Biotechnological Production
- Bio-Based Production Pathways : Advances in biotechnology have enabled the exploration of microbial pathways for the production of valuable chemicals, including acrylic acid and its derivatives. Research by Oliveira et al. (2021) on the kinetic modeling of central carbon metabolism for acrylic acid production in Escherichia coli illustrates the potential for bio-based production methods. This approach not only offers a sustainable alternative to traditional chemical synthesis but also opens avenues for the production of a wide array of compounds, including those related to "(E)-3-(3-isopropoxyphenyl)acrylic acid" (Oliveira et al., 2021).
Environmental Applications
- Photocatalysis for Pesticide Degradation : The application of silica-supported TiO2 photocatalysts for the degradation of pesticides under solar light, as investigated by Sharma et al. (2010), presents an environmental application of acrylic acid derivatives. Such materials could be engineered to enhance the degradation of harmful substances, contributing to environmental remediation efforts (Sharma et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAQSSOKNXUNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(propan-2-yloxy)phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)
![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)
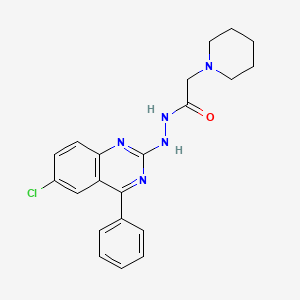
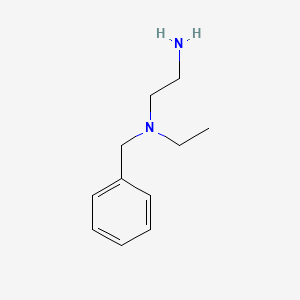



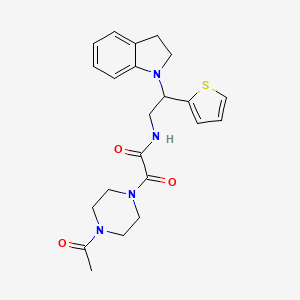
![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)

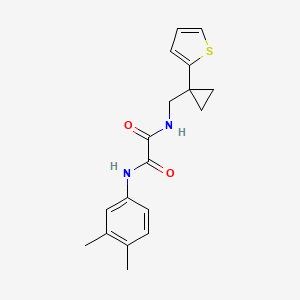
![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)